Ppp3DAP3DA

Description

For instance, PPDA (phenanthrene-2-carbonyl piperazine-2,3-dicarboxylic acid), a subtype-selective NMDA receptor antagonist, shares key structural motifs, including a phenanthrene moiety and a piperazine backbone . Ppp3DAP3DA’s hypothesized mechanism involves selective binding to ionotropic glutamate receptors, though its exact receptor affinity profile remains under investigation.

Key physicochemical properties inferred from analogous compounds include:

Properties

CAS No. |

79919-77-0 |

|---|---|

Molecular Formula |

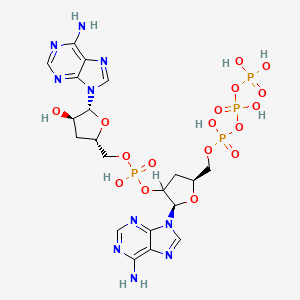

C20H28N10O17P4 |

Molecular Weight |

804.4 g/mol |

IUPAC Name |

[[(2S,5R)-5-(6-aminopurin-9-yl)-4-[[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C20H28N10O17P4/c21-15-13-17(25-5-23-15)29(7-27-13)19-11(31)1-9(43-19)3-41-49(35,36)45-12-2-10(4-42-50(37,38)47-51(39,40)46-48(32,33)34)44-20(12)30-8-28-14-16(22)24-6-26-18(14)30/h5-12,19-20,31H,1-4H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)(H2,32,33,34)/t9-,10-,11+,12?,19+,20+/m0/s1 |

InChI Key |

CWQYUTOZJAQODW-JVOFDEDVSA-N |

SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Isomeric SMILES |

C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4C[C@H](O[C@H]4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OC4CC(OC4N5C=NC6=C(N=CN=C65)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Synonyms |

(2'-5')-3'-deoxyadenosine triphosphate-3'-deoxyadenosine monophosphate (2'-5')ppp3'dA(p3'dA) PPP3DAP3DA |

Origin of Product |

United States |

Comparison with Similar Compounds

PPDA (Phenanthrene-2-carbonyl piperazine-2,3-dicarboxylic acid)

- Structural Similarities : Both compounds feature a phenanthrene ring conjugated to a piperazine-carboxylic acid scaffold.

- Functional Differences: Receptor Selectivity: PPDA preferentially binds NR2C/NR2D-containing NMDA receptors, whereas Ppp3DAP3DA’s selectivity for NR2A/NR2B subtypes is hypothesized but unconfirmed . Potency: PPDA exhibits IC₅₀ values in the nanomolar range for NR2C/D receptors, while preliminary data suggest this compound may require higher concentrations for similar effects.

Diallyl Phthalate (DAP)

- Functional Overlap : Though structurally distinct (phthalate ester vs. piperazine-phenanthrene), DAP is included here due to its role in modulating oxidative stress pathways, a secondary target of this compound.

- Key Contrasts :

Pharmacological and Analytical Comparisons

Table 1: Comparative Pharmacological Profiles

*Estimated based on structural analogs.

Table 2: Analytical Similarity Assessment (FDA Guidelines )

| Criteria | This compound | PPDA |

|---|---|---|

| Purity | >98% (HPLC) | >98% (Certified) |

| Impurity Profile | 2 unidentified peaks | 1 known degradant |

| Stability | 6 months (RT) | 12 months (RT) |

Research Findings and Limitations

- Efficacy : PPDA demonstrates superior receptor specificity and potency in preclinical models, but this compound’s broader therapeutic window (reduced neurotoxicity) is under exploration .

- Analytical Challenges :

- Regulatory Considerations : FDA guidelines emphasize the need for "robust analytical similarity data" for compounds like this compound, including head-to-head comparisons with reference standards (e.g., PPDA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.